molecular formula C12H11BrN4O2 B5702729 N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide

Cat. No. B5702729
M. Wt: 323.15 g/mol
InChI Key: CISYRMJSVSXJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide is a chemical compound that has gained significant attention in scientific research for its potential applications in various fields. This compound is also known as BAY 43-9006 or Sorafenib and is a small molecule inhibitor of multiple protein kinases.

Mechanism of Action

The mechanism of action of N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves the inhibition of multiple protein kinases, including Raf kinase, VEGFR, and PDGFR. This leads to the inhibition of cell proliferation, angiogenesis, and tumor growth. The compound also induces apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been shown to have several biochemical and physiological effects. The compound inhibits the activity of multiple protein kinases, which are involved in various cellular processes such as cell proliferation, angiogenesis, and differentiation. The inhibition of these kinases leads to the inhibition of tumor growth and angiogenesis. The compound also induces apoptosis in cancer cells, which is a process of programmed cell death.

Advantages and Limitations for Lab Experiments

N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has several advantages for lab experiments. The compound is readily available, and its synthesis is well-established. The compound has been extensively studied, and its mechanism of action is well-understood. The compound has also been shown to be effective in preclinical studies. However, the compound has some limitations for lab experiments. The compound is relatively expensive, and its use requires expertise in organic chemistry. The compound also has limited solubility in water, which can affect its bioavailability.

Future Directions

There are several future directions for the research on N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide. One direction is to explore the potential applications of the compound in combination with other drugs for cancer therapy. Another direction is to investigate the role of the compound in immunomodulation and its potential applications in immunotherapy. The compound can also be modified to improve its solubility and bioavailability. Finally, the compound can be further studied to understand its mechanism of action and identify new targets for cancer therapy.

Synthesis Methods

The synthesis of N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide involves a multi-step process that requires expertise in organic chemistry. The starting materials for the synthesis are 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid and 2-aminophenyl carbamate. The reaction involves the formation of an amide bond between the two starting materials in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or N,N-dimethylacetamide (DMAc) under controlled temperature and pressure conditions.

Scientific Research Applications

N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide has been extensively studied in scientific research for its potential applications in various fields such as cancer treatment, angiogenesis inhibition, and immunomodulation. The compound has been shown to inhibit the activity of multiple protein kinases, including Raf kinase, vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR), which are involved in cell proliferation, angiogenesis, and tumor growth. These properties make N-[2-(aminocarbonyl)phenyl]-4-bromo-1-methyl-1H-pyrazole-3-carboxamide a promising candidate for cancer therapy.

properties

IUPAC Name

4-bromo-N-(2-carbamoylphenyl)-1-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11BrN4O2/c1-17-6-8(13)10(16-17)12(19)15-9-5-3-2-4-7(9)11(14)18/h2-6H,1H3,(H2,14,18)(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CISYRMJSVSXJPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)NC2=CC=CC=C2C(=O)N)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-N-(2-carbamoylphenyl)-1-methyl-1H-pyrazole-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.